molecular formula C12H17N3O2 B1348456 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol CAS No. 301163-46-2

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol

Cat. No.: B1348456
CAS No.: 301163-46-2
M. Wt: 235.28 g/mol
InChI Key: RIKFMEMXWSZGGR-UHFFFAOYSA-N
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Description

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is a synthetic organic compound characterized by the presence of a benzimidazole ring substituted with an ethoxy group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Amination and Propanol Chain Introduction: The final step involves the nucleophilic substitution of the ethoxy-benzimidazole intermediate with 3-chloropropanol in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl compound.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propanal.

    Reduction: Formation of 3-(5-Ethoxy-1,3-dihydro-1H-benzoimidazol-2-ylamino)-propan-1-ol.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzimidazole ring is known for its biological activity, and modifications such as the introduction of an ethoxy group and a propanol chain can enhance its pharmacokinetic properties. It is studied for its potential use as an antimicrobial, antiviral, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethoxy group and propanol chain can influence the compound’s solubility, bioavailability, and overall pharmacokinetics, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol
  • 5-Ethoxy-2-(1H-benzoimidazol-2-ylamino)-pentan-1-ol

Uniqueness

Compared to similar compounds, 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol offers a unique combination of structural features that can enhance its reactivity and biological activity. The presence of the propanol chain provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties. Its unique structure also allows for specific interactions with biological targets, potentially leading to more effective therapeutic agents.

Properties

IUPAC Name

3-[(6-ethoxy-1H-benzimidazol-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-9-4-5-10-11(8-9)15-12(14-10)13-6-3-7-16/h4-5,8,16H,2-3,6-7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKFMEMXWSZGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366307
Record name 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301163-46-2
Record name 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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